N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide is a complex organic compound characterized by its trifluoroacetyl group and piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide typically involves the following steps:
Formation of Piperidine Derivative: Piperidine is reacted with trifluoroacetyl chloride to form 1-(2,2,2-trifluoroacetyl)piperidine.
Alkylation: The piperidine derivative is then alkylated with an appropriate alkyl halide to introduce the prop-2-enamide group.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This may involve the use of catalysts, controlled temperatures, and specific solvents to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at various positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoroacetyl derivatives and corresponding carboxylic acids.
Reduction Products: Reduced piperidine derivatives.
Substitution Products: Various substituted piperidines.
Scientific Research Applications
N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound's binding affinity to these targets, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide is unique due to its trifluoroacetyl group and piperidine ring structure. Similar compounds include:
Trifluoroacetyl Piperidine Derivatives: These compounds share the trifluoroacetyl group but may have different substituents on the piperidine ring.
Piperidine-Based Alkylamides: These compounds have similar alkylamide groups but lack the trifluoroacetyl functionality.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
N-[[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2/c1-2-9(17)15-7-8-5-3-4-6-16(8)10(18)11(12,13)14/h2,8H,1,3-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEDIYMXAJMURI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCCN1C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.